molecular formula C24H20BrNO2 B11558386 2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate

Cat. No.: B11558386
M. Wt: 434.3 g/mol
InChI Key: UKPOBPHTUNYDDH-ZSTFBILFSA-N
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Description

2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate typically involves a multi-step process. The initial step often includes the formation of the imine group through a condensation reaction between 2,5-dimethylbenzaldehyde and aniline. This is followed by the esterification of the resulting imine with 4-bromocinnamic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-chlorophenyl)prop-2-enoate
  • 2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-fluorophenyl)prop-2-enoate

Uniqueness

2-[(E)-[(2,5-Dimethylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H20BrNO2

Molecular Weight

434.3 g/mol

IUPAC Name

[2-[(2,5-dimethylphenyl)iminomethyl]phenyl] (E)-3-(4-bromophenyl)prop-2-enoate

InChI

InChI=1S/C24H20BrNO2/c1-17-7-8-18(2)22(15-17)26-16-20-5-3-4-6-23(20)28-24(27)14-11-19-9-12-21(25)13-10-19/h3-16H,1-2H3/b14-11+,26-16?

InChI Key

UKPOBPHTUNYDDH-ZSTFBILFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)N=CC2=CC=CC=C2OC(=O)/C=C/C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=CC=CC=C2OC(=O)C=CC3=CC=C(C=C3)Br

Origin of Product

United States

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